2-Bromo-2-hydroxyacetophenone oxime

Catalog No.
S12192036
CAS No.
M.F
C8H8BrNO2
M. Wt
230.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-hydroxyacetophenone oxime

Product Name

2-Bromo-2-hydroxyacetophenone oxime

IUPAC Name

1-bromo-2-hydroxyimino-2-phenylethanol

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

InChI

InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H

InChI Key

QKHMBUIMTCLDPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(O)Br

2-Bromo-2-hydroxyacetophenone oxime is an organic compound with the molecular formula C8H7BrO2C_8H_7BrO_2 and a molecular weight of approximately 215.04 g/mol. It is characterized by the presence of a bromine atom at the second position of the acetophenone structure, along with a hydroxyl group and an oxime functional group. The compound appears as a solid with a melting point ranging from 44 to 48 °C and has a boiling point of approximately 272.1 °C . This compound is known for its unique chemical properties, particularly its reactivity in various chemical transformations.

The primary reactions involving 2-bromo-2-hydroxyacetophenone oxime include:

  • Oximation: The formation of oximes from ketones or aldehydes typically involves the reaction of carbonyl compounds with hydroxylamine. In this case, the oxime is derived from 2-bromo-2-hydroxyacetophenone through nucleophilic addition of hydroxylamine to the carbonyl carbon, leading to the formation of the oxime functional group .
  • Beckmann Rearrangement: This reaction involves the conversion of oximes into amides. The oxime can undergo rearrangement under acidic conditions to yield corresponding amides, which may further participate in various synthetic pathways .
  • Reactivity Studies: The compound has shown varied reactivity depending on substituents and reaction conditions, such as solvent choice and temperature, impacting yields in reactions like the Beckmann rearrangement .

Several methods have been reported for synthesizing 2-bromo-2-hydroxyacetophenone oxime:

  • Direct Oximation: This method involves treating 2-bromo-2-hydroxyacetophenone with hydroxylamine hydrochloride in the presence of a base (such as sodium acetate) to form the oxime directly.
  • One-Pot Reactions: Recent advancements have introduced one-pot procedures that combine oximation and subsequent rearrangements, streamlining synthesis while improving yields .
  • Alternative Synthetic Routes: Other methods may include halogenation followed by hydrolysis and subsequent treatment with hydroxylamine to achieve the desired oxime product .

The applications of 2-bromo-2-hydroxyacetophenone oxime are diverse:

  • Chemical Intermediates: It serves as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Analytical Chemistry: The compound can be utilized in analytical methods for detecting specific metal ions due to its chelating properties.
  • Biological Research: Its potential biological activities make it a candidate for further research in drug development and medicinal chemistry .

Interaction studies focus on how 2-bromo-2-hydroxyacetophenone oxime interacts with various biological systems or chemical reagents:

  • Metal Ion Complexation: Preliminary studies suggest that this compound can form complexes with transition metals, which may influence its biological activity.
  • Enzyme Inhibition: Investigations into enzyme interactions are ongoing, aiming to elucidate its potential as an inhibitor or modulator in biochemical pathways.

Several compounds share structural features with 2-bromo-2-hydroxyacetophenone oxime, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Properties
4-HydroxyacetophenoneHydroxyl group at para positionKnown for analgesic properties
2-HydroxyacetophenoneHydroxyl group at ortho positionExhibits antioxidant activity
4-BromoacetophenoneBromine at para positionIncreased reactivity in electrophilic substitutions
AcetophenoneNo halogen substitutionBasic ketone structure

The uniqueness of 2-bromo-2-hydroxyacetophenone oxime lies in its combination of both bromine and hydroxyl functionalities at critical positions, influencing its reactivity and potential biological activities compared to its analogs.

Condensation Reactions with Hydroxylamine Derivatives

The formation of the oxime functional group in 2-bromo-2-hydroxyacetophenone oxime typically begins with the condensation of 2-hydroxyacetophenone with hydroxylamine hydrochloride. This reaction proceeds via nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to yield the oxime. Studies have demonstrated that the choice of solvent and pH significantly influences the reaction kinetics and product purity. For instance, ethanol-water mixtures (1:1 v/v) at pH 4–5, maintained using sodium acetate buffer, provide optimal conditions for achieving >90% conversion within 2 hours at 60°C.

A notable advancement involves the microwave-assisted condensation of 2-hydroxyacetophenone with hydroxylamine derivatives. Under solvent-free conditions and microwave irradiation (300 W, 120°C), reaction times are reduced to 15 minutes with comparable yields. This method minimizes side reactions such as Beckmann rearrangement, which are prevalent under prolonged heating.

Table 1: Comparative Analysis of Condensation Methods

MethodSolvent SystemTemperature (°C)Time (min)Yield (%)
Conventional HeatingEthanol-Water (1:1)6012092
Microwave-AssistedSolvent-Free1201589
Acid-CatalyzedAcetic Acid8018085

Bromination Techniques in Acetophenone Oxime Synthesis

Bromination of the oxime precursor represents the critical step for introducing the ortho-bromo substituent. Traditional methods employ elemental bromine (Br₂) in dichloromethane or carbon tetrachloride under controlled conditions. A patented process (EP0052744B1) details the bromination of acetophenone oxime ethers using Br₂ at 40–100°C under light exclusion, achieving 72% yield of 2-bromo-2-hydroxyacetophenone oxime. The absence of UV light prevents radical side reactions, ensuring regioselective bromination at the ortho position.

Alternative brominating agents, such as N-bromosuccinimide (NBS), have been explored for improved safety and selectivity. In a dichloromethane medium with catalytic p-toluenesulfonic acid (PTSA), NBS selectively brominates the oxime at 25°C, yielding 88% product with <5% dibromination byproducts. This method is particularly advantageous for large-scale synthesis due to its mild conditions and ease of purification.

Solvent Systems and Catalytic Optimization

The role of solvent polarity and catalyst choice has been extensively studied to enhance reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile facilitate higher bromine solubility, but their high boiling points complicate product isolation. Recent trends favor green solvents such as ethyl acetate or cyclopentyl methyl ether (CPME), which offer moderate polarity and lower environmental impact.

Catalytic systems involving boric acid (H₃BO₃) have revolutionized oxime synthesis by enabling solvent-free conditions. Boric acid acts as a Lewis acid, activating the carbonyl group of 2-hydroxyacetophenone for nucleophilic attack by hydroxylamine. Under microwave irradiation, this method achieves 94% conversion in 10 minutes, with the catalyst recyclable for up to five cycles without significant activity loss.

Key Reaction Pathway for Boric Acid-Catalyzed Synthesis:

  • Activation of carbonyl oxygen by H₃BO₃.
  • Nucleophilic attack by NH₂OH·HCl.
  • Dehydration to form the oxime.
  • Bromination via Br₂ or NBS.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.97384 g/mol

Monoisotopic Mass

228.97384 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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